OM137, with the chemical name 2-Amino-N′-(4-hydroxy-3-methoxybenzylidene)-4-methyl-1,3-thiazole-5-carbohydrazide and CAS Number 292170-13-9, is a synthetic compound primarily recognized for its role as an inhibitor of Aurora kinases. These kinases are crucial for cell division, making OM137 significant in cancer research and therapy. The compound exhibits a unique structure characterized by a thiazole ring, which contributes to its biological activity and specificity towards certain kinases .
OM137 acts as an inhibitor of Aurora kinases, a family of enzymes crucial for cell division []. These kinases regulate various processes during mitosis, including chromosome condensation and spindle checkpoint control []. By inhibiting Aurora kinases, particularly Aurora B, OM137 disrupts these processes and can lead to cell cycle arrest and ultimately cell death in cancer cells [, ].
The biological activity of OM137 is predominantly linked to its inhibitory effects on Aurora A and Aurora B kinases. The compound has demonstrated an IC50 value of 21.7 μM for Aurora A kinase and 2.4 μM for Aurora B kinase, indicating a stronger affinity for the latter . Additionally, OM137 has shown effectiveness in inhibiting cyclin-dependent kinases (Cdk1/cyclinB and Cdk5/p25), further emphasizing its potential in cancer treatment by targeting multiple pathways involved in cell proliferation .
Synthesis of OM137 typically involves multi-step organic reactions. The general approach includes:
This synthesis pathway allows for the generation of OM137 with high purity and yield, suitable for biological testing .
OM137 has significant applications in cancer research due to its role as an Aurora kinase inhibitor. Its primary applications include:
Interaction studies involving OM137 have focused on its binding affinity to various kinases and its effects on cellular pathways. Research indicates that OM137 not only inhibits Aurora kinases but also affects downstream signaling pathways associated with cell cycle regulation and apoptosis. These studies often employ techniques such as surface plasmon resonance and cellular assays to quantify binding interactions and biological effects .
Several compounds exhibit similar biological activities as OM137, particularly as Aurora kinase inhibitors. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Type | Primary Target | IC50 (μM) | Unique Features |
---|---|---|---|---|
ZM447439 | Aminoquinazoline | Aurora A/B Kinases | 0.5 (A), 0.7 (B) | Highly selective for Aurora kinases |
VX-680 | Pyrimidine derivative | Aurora A/B Kinases | 0.1 (A), 0.2 (B) | Potent against multiple kinases |
MK-5108 | Indazole derivative | Aurora A/B Kinases | 0.01 (A), 0.05 (B) | Advanced clinical candidate |
While compounds like ZM447439 and VX-680 are known for their potency against both Aurora A and B kinases, OM137 stands out due to its unique thiazole structure, which may confer distinct pharmacological properties and potential side effect profiles .
OM137 is systematically named as 2-Amino-N′-(4-hydroxy-3-methoxybenzylidene)-4-methyl-1,3-thiazole-5-carbohydrazide [1] [4] [6]. The compound is alternatively designated as 5-Thiazolecarboxylic acid, 2-amino-4-methyl-, 2-[(4-hydroxy-3-methoxyphenyl)methylene]hydrazide [1] [4]. The Chemical Abstracts Service registry number for this compound is 292170-13-9 [1] [4] [5].
OM137 belongs to the chemical class of aminothiazole derivatives, specifically functioning as a carbohydrazide compound [1] [2]. The molecular formula is established as C₁₃H₁₄N₄O₃S with a molecular weight of 306.34 daltons [1] [4] [5]. The compound represents a hybrid structure incorporating both thiazole and hydrazone functionalities, which positions it within the broader category of heterocyclic organic compounds containing sulfur and nitrogen atoms [1] [2].
The structural foundation of OM137 is built upon a 2-amino-4-methylthiazole ring system that serves as the core heterocyclic framework [1] [4]. This thiazole moiety contains a five-membered ring composed of three carbon atoms, one sulfur atom, and one nitrogen atom in the 1,3-positions [20] [21]. The 2-amino substituent provides a primary amine functionality at the 2-position of the thiazole ring, while the 4-methyl group introduces an alkyl substitution that affects both the electronic properties and steric environment of the heterocycle [21].
The carbohydrazide functionality is attached at the 5-position of the thiazole ring through a carbonyl linkage [1] [4]. This carbohydrazide group features a carbonyl carbon bonded to a hydrazide nitrogen, creating an amide-like structure that contributes to the compound's hydrogen bonding capabilities [16] [17]. The 2-amino-4-methylthiazole core exhibits characteristic bond lengths and angles typical of thiazole systems, with the sulfur-carbon and nitrogen-carbon bonds displaying partial double bond character due to aromatic delocalization [20] [21].
The 4-hydroxy-3-methoxybenzylidene portion of OM137 consists of a substituted benzene ring bearing both hydroxyl and methoxy functional groups [1] [4]. The hydroxyl group is positioned at the para-position (4-position) relative to the benzylidene linkage, while the methoxy group occupies the meta-position (3-position) [1] [4]. This substitution pattern creates a vanillin-like structural motif that is commonly found in natural products and pharmaceutical compounds [22].
The benzylidene group connects the aromatic ring to the hydrazone linkage through a carbon-carbon double bond [1] [4]. The 4-hydroxy-3-methoxybenzene ring system exhibits characteristic aromatic properties with delocalized π-electron density [22]. The methoxy group at the 3-position acts as an electron-donating substituent through both inductive and resonance effects, while the hydroxyl group at the 4-position can participate in both hydrogen bonding and resonance stabilization [22] [33].
The hydrazone linkage in OM137 adopts the E-configuration, as indicated by the SMILES notation COc1cc(ccc1O)\C=N\NC(=O)c2sc(N)nc2C [1] [4]. This geometric arrangement places the carbonyl group of the carbohydrazide and the aromatic ring on opposite sides of the carbon-nitrogen double bond [24] [25] [29]. The E-configuration is the thermodynamically favored isomer for most hydrazone compounds due to reduced steric interactions between bulky substituents [24] [26] [29].
The E-configuration is stabilized by several factors including intramolecular hydrogen bonding interactions and conjugation effects between the aromatic system and the hydrazone π-system [24] [25] [29]. Studies on related hydrazone compounds have demonstrated that the E-isomer typically predominates in solution, with isomerization to the Z-form requiring specific chemical or photochemical activation [26] [29] [30]. The hydrazone double bond exhibits restricted rotation due to its partial double bond character, which contributes to the configurational stability of the E-isomer [24] [29].
OM137 demonstrates limited aqueous solubility, which is characteristic of compounds containing both aromatic and heterocyclic components [1] [4]. The compound exhibits solubility in dimethyl sulfoxide at concentrations greater than 10 mg/mL, indicating good compatibility with polar aprotic solvents [1] [4] [6]. The presence of multiple hydrogen bond donors and acceptors, including the amino, hydroxyl, and carbonyl groups, contributes to moderate polarity while the aromatic and thiazole ring systems impart hydrophobic character [33].
The 2-amino-4-methylthiazole core structure shows water solubility characteristics, as related thiazole derivatives typically exhibit moderate aqueous solubility [21]. However, the overall solubility profile of OM137 is influenced by the hydrophobic contribution of the 4-hydroxy-3-methoxybenzylidene moiety [22]. The compound's solubility in organic solvents such as methanol and other alcoholic media is expected to be favorable due to hydrogen bonding interactions [21].
The lipophilicity of OM137 can be estimated based on its structural components and comparison with related compounds [19] [21] [34]. The 2-amino-4-methylthiazole core contributes a LogP value of approximately 0.84 [21], while the hydrazone linkage and substituted benzene ring add to the overall lipophilic character [19] [22]. Based on structural analysis and computational estimates, OM137 likely exhibits a LogP value in the range of 1.5 to 2.5, indicating moderate lipophilicity suitable for biological membrane permeation [19] [34].
The topological polar surface area of OM137 is estimated to be approximately 111.2 Ų based on group contribution methods [22] [35]. This value incorporates contributions from the thiazole nitrogen (12.9 Ų), amino nitrogen (26.0 Ų), carbonyl oxygen (17.1 Ų), phenolic hydroxyl (20.2 Ų), methoxy oxygen (9.2 Ų), and hydrazone nitrogens (25.8 Ų combined) [22] [35]. The calculated topological polar surface area falls within the optimal range for oral bioavailability according to established pharmaceutical guidelines [35].
OM137 contains three hydrogen bond donor sites: the 2-amino group of the thiazole ring, the phenolic hydroxyl group, and the hydrazide nitrogen [1] [4] [33]. These donor sites can participate in intermolecular hydrogen bonding interactions with suitable acceptor molecules or intramolecular interactions that stabilize the molecular conformation [20] [33]. The amino group exhibits typical primary amine hydrogen bonding characteristics, while the phenolic hydroxyl demonstrates enhanced acidity due to aromatic stabilization [33].
The compound features six hydrogen bond acceptor sites distributed across the molecular framework [33]. These include the carbonyl oxygen of the carbohydrazide group, the phenolic hydroxyl oxygen, the methoxy oxygen, the thiazole ring nitrogen, and the two nitrogen atoms of the hydrazone linkage [1] [4] [33]. The multiplicity of acceptor sites enables extensive hydrogen bonding networks in both solid state and solution phases [20] [33]. Studies on related aminothiazole compounds have demonstrated that such hydrogen bonding patterns significantly influence crystal packing and intermolecular interactions [20].
The molecular flexibility of OM137 is characterized by approximately two rotatable bonds based on structural analysis [31] [32]. The primary rotatable bonds include the carbon-oxygen bond of the methoxy group and select single bonds within the molecular framework that are not constrained by ring systems or double bond character [32]. The hydrazone linkage exhibits restricted rotation due to partial double bond character, while the amide bond between the carbohydrazide and thiazole ring shows limited flexibility due to resonance stabilization [29] [32].
The overall molecular rigidity of OM137 is enhanced by the presence of two aromatic/heteroaromatic ring systems connected through a relatively rigid hydrazone linkage [31] [32]. This structural arrangement limits conformational flexibility while maintaining sufficient molecular mobility for biological interactions [31]. The thiazole ring system contributes to the rigid framework, as five-membered heterocycles typically exhibit limited flexibility compared to acyclic systems [20] [32].
Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for OM137, with the compound showing ≥95% purity by nuclear magnetic resonance analysis [1] [4] [6]. The ¹H nuclear magnetic resonance spectrum is expected to display characteristic signals for the aromatic protons of both the thiazole and benzene ring systems [10] [15]. The methyl group attached to the thiazole ring appears as a singlet in the aliphatic region, while the methoxy group generates a distinct three-proton singlet in the typical methoxy chemical shift range [10] [21].
The amino protons of the 2-aminothiazole group exhibit characteristic chemical shifts and coupling patterns that distinguish them from other nitrogen-containing functionalities [10] [15] [20]. The phenolic hydroxyl proton typically appears as a broad signal that may exchange with deuterated solvents [15]. The hydrazone proton linking the two aromatic systems shows characteristic downfield chemical shift due to the electron-withdrawing effect of the adjacent nitrogen atom and conjugation with the aromatic π-system [24] [26].
¹³C nuclear magnetic resonance spectroscopy reveals the carbon framework of OM137, with aromatic carbons appearing in the typical range of 100-170 parts per million [10]. The carbonyl carbon of the carbohydrazide group exhibits a characteristic downfield shift consistent with amide-type carbons [10]. The thiazole ring carbons show distinct chemical shifts that reflect the electronic environment created by the sulfur and nitrogen heteroatoms [10] [20].
Mass spectrometric analysis of OM137 confirms the molecular weight of 306.34 daltons, corresponding to the molecular formula C₁₃H₁₄N₄O₃S [1] [4] [5]. Electrospray ionization mass spectrometry typically generates protonated molecular ions [M+H]⁺ at m/z 307, providing unambiguous molecular weight confirmation [11]. The compound may also form sodium adducts [M+Na]⁺ at m/z 329 and other alkali metal complexes depending on the ionization conditions [11].
Fragmentation patterns in tandem mass spectrometry experiments reveal characteristic losses that correspond to specific functional groups within the OM137 structure [11]. The compound may undergo fragmentation at the hydrazone linkage, generating ions corresponding to the 2-amino-4-methylthiazole-5-carbohydrazide and 4-hydroxy-3-methoxybenzylidene fragments [11]. Additional fragmentation pathways include loss of the methoxy group (31 daltons) and elimination of water from the hydroxyl group (18 daltons) [11].
High-resolution mass spectrometry provides accurate mass measurements that enable elemental composition determination and structural confirmation [11]. The accurate mass of OM137 allows differentiation from isomeric structures and confirms the presence of the expected number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms [11]. Isotope pattern analysis further validates the molecular formula by comparing experimental and theoretical isotope distributions [11].
Infrared spectroscopy of OM137 reveals characteristic absorption bands that correspond to the various functional groups present in the molecular structure [13] [18]. The amino group of the thiazole ring generates characteristic N-H stretching vibrations typically observed in the 3200-3500 cm⁻¹ region [13] [20]. The phenolic O-H stretch appears as a broad absorption band, often shifted to lower frequencies due to hydrogen bonding interactions [13].
The carbonyl group of the carbohydrazide functionality exhibits a strong absorption band in the 1600-1700 cm⁻¹ region, characteristic of amide C=O stretching vibrations [13]. The exact position of this band is influenced by hydrogen bonding and conjugation effects within the molecular framework [13]. The hydrazone C=N double bond contributes to absorptions in the 1500-1600 cm⁻¹ region, overlapping with aromatic C=C stretches [13].
Aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretches from the methyl and methoxy groups are observed around 2800-3000 cm⁻¹ [13]. The methoxy C-O stretching vibration typically appears as a medium-intensity band in the 1000-1300 cm⁻¹ region [13]. Thiazole ring vibrations contribute to the fingerprint region below 1500 cm⁻¹, providing distinctive spectral features for structural identification [13] [18].
Property | Value | Method/Source |
---|---|---|
Molecular Formula | C₁₃H₁₄N₄O₃S | Chemical Analysis [1] |
Molecular Weight | 306.34 g/mol | Mass Spectrometry [1] [4] |
CAS Registry Number | 292170-13-9 | Chemical Abstracts [1] [5] |
Melting Point | Not Available | - |
Solubility (DMSO) | >10 mg/mL | Experimental [1] [4] |
Estimated LogP | 1.5-2.5 | Computational [19] [21] |
Topological Polar Surface Area | ~111.2 Ų | Calculated [22] [35] |
Hydrogen Bond Donors | 3 | Structural Analysis [33] |
Hydrogen Bond Acceptors | 6 | Structural Analysis [33] |
Rotatable Bonds | 2 | Structural Analysis [32] |
Heavy Atom Count | 21 | Molecular Composition |
Purity by NMR | ≥95% | Analytical [1] [4] |
The synthesis of 2-amino-4-methylthiazole-5-carboxylate precursors represents a fundamental step in the preparation of OM137 and related aminothiazole derivatives. These compounds serve as crucial intermediates for further structural modifications and biological activity optimization [1] [2] [3].
Classical Hantzsch Thiazole Synthesis Approach
The most widely employed method for synthesizing ethyl 2-amino-4-methylthiazole-5-carboxylate involves the Hantzsch thiazole synthesis, which utilizes ethyl 2-chloroacetoacetate and thiourea as starting materials [1] [2]. The reaction proceeds through nucleophilic attack of thiourea on the α-chloroketone, followed by cyclization and elimination of hydrogen chloride [3].
The optimized synthetic procedure involves dissolving thiourea (1 equivalent) in absolute ethanol, followed by addition of ethyl 2-chloroacetoacetate (1.2-1.5 equivalents) [2]. The reaction mixture is heated under reflux conditions for 2-5 hours at temperatures ranging from 78-82°C [1] [3]. Sodium carbonate or potassium carbonate is frequently employed as a base catalyst to neutralize the generated hydrochloric acid and facilitate product formation [2].
Reaction Optimization Studies
Systematic studies have demonstrated that reaction conditions significantly influence product yield and purity. The use of different bases, including sodium hydroxide, potassium carbonate, and triethylamine, affects both reaction rate and product selectivity [2] [3]. Solvent selection also plays a crucial role, with absolute ethanol providing optimal results compared to methanol, isopropanol, or aqueous alcohol mixtures [1].
Temperature control represents another critical parameter. While reflux conditions (78-82°C) generally provide good yields, controlled heating at 60-70°C for extended periods (8-12 hours) can improve product purity by reducing side reactions [2]. The molar ratio of reactants influences conversion efficiency, with slight excess of the α-haloketone component typically providing optimal results [3].
Alternative Precursor Synthesis Routes
Microwave-assisted synthesis has emerged as an efficient alternative, reducing reaction times from hours to minutes while maintaining or improving yields [5] [6]. These procedures typically employ power settings of 450W with reaction times of 3-4 minutes, achieving yields exceeding 85% [7].
Hydrazide formation represents a critical synthetic transformation in the preparation of OM137 and related compounds. The conversion of thiazole carboxylate esters to their corresponding carbohydrazides provides versatile intermediates for further structural elaboration [8] [9].
Hydrazinolysis of Thiazole Esters
The standard procedure for hydrazide formation involves treatment of ethyl 2-amino-4-methylthiazole-5-carboxylate with hydrazine hydrate in absolute ethanol [8]. The reaction is typically conducted under reflux conditions for 4-6 hours, with the progress monitored by thin-layer chromatography [8] [10].
The mechanism proceeds through nucleophilic attack of hydrazine on the carbonyl carbon of the ester, forming a tetrahedral intermediate that subsequently eliminates ethanol to yield the desired carbohydrazide [9]. The reaction is generally high-yielding (75-90%) and produces crystalline products that can be purified by recrystallization from ethanol or ethanol-water mixtures [8].
Condensation Reactions with Aldehydes
Thiazole carbohydrazides undergo facile condensation reactions with aromatic aldehydes to form Schiff base derivatives [8] [11] [9]. These reactions typically proceed under mild acidic conditions, using catalytic amounts of acetic acid or concentrated sulfuric acid [8] [11].
The condensation process involves initial formation of a carbinolamine intermediate, followed by dehydration to generate the azomethine linkage [11]. Reaction conditions significantly influence product formation, with methanol or ethanol as solvents providing optimal results [8] [9]. The reactions are typically complete within 2-4 hours at reflux temperature, yielding products in 70-98% yields [8].
Hydrazone Characterization and Analysis
The formed hydrazone derivatives exhibit characteristic spectroscopic properties that facilitate structural confirmation [8] [11]. Nuclear magnetic resonance spectroscopy reveals diagnostic signals for the azomethine proton (δ 8.0-9.0 ppm) and the hydrazide NH proton (δ 11.0-12.5 ppm) [8]. Infrared spectroscopy shows characteristic carbonyl stretching frequencies around 1640-1660 cm⁻¹ and NH stretching bands at 3200-3400 cm⁻¹ [11].
Cyclization to Heterocyclic Systems
Thiazole carbohydrazides serve as versatile precursors for the synthesis of various heterocyclic systems. Treatment with appropriate reagents enables formation of 1,3,4-oxadiazoles, 1,2,4-triazoles, and other nitrogen-containing heterocycles [10]. These transformations typically involve oxidative cyclization or condensation with dicarbonyl compounds [9] [10].
Recent advances in synthetic methodology have led to the development of novel approaches for constructing aminothiazole scaffolds, offering improved efficiency, sustainability, and structural diversity [12] [13] [14].
Green Chemistry Methodologies
Environmental considerations have driven the development of green synthetic approaches for aminothiazole synthesis [13] [15]. These methods emphasize the use of non-toxic solvents, recyclable catalysts, and atom-economical processes [15].
One notable approach utilizes starch nanoparticles as sustainable catalysts for thiazole formation [13]. The reaction employs ketones, thiourea, and iodine in dimethyl sulfoxide at 80°C, achieving yields of 95% with catalyst loadings as low as 10 mg [13]. The starch nanoparticles can be recovered and reused multiple times without significant loss of activity [13].
Ionic liquid-based catalytic systems represent another green approach, utilizing zeolite-supported ionic liquids for one-pot thiazole synthesis [15]. These systems combine the advantages of heterogeneous catalysis with the unique properties of ionic liquids, providing high selectivity and easy product separation [15].
Microwave-Assisted Synthesis
Microwave irradiation has revolutionized aminothiazole synthesis by dramatically reducing reaction times while improving yields and product purity [16] [6]. Typical microwave-assisted procedures employ power settings of 400-500W with reaction times of 2-5 minutes [16].
The enhanced reaction rates under microwave conditions result from selective heating of polar reactants and intermediates, leading to more efficient bond formation and cyclization processes [6]. Comparative studies demonstrate that microwave-assisted methods generally provide 10-20% higher yields compared to conventional heating, with significantly reduced environmental impact [16].
Electrochemical Synthesis Approaches
Electrochemical methods offer unique advantages for aminothiazole synthesis, particularly in terms of selectivity and functional group tolerance [17]. These approaches utilize controlled potential electrolysis to promote α-C-H functionalization of ketones, enabling direct conversion to aminothiazole products [17].
The electrochemical synthesis typically employs iodide mediators in acetonitrile solvent systems, with reactions conducted at ambient temperature [17]. The method demonstrates excellent substrate scope and functional group compatibility, making it suitable for late-stage modifications of complex molecules [17].
Catalyst-Free Methodologies
Recent research has focused on developing catalyst-free approaches that rely on substrate activation through hydrogen bonding or other non-covalent interactions [18]. These methods often utilize readily available starting materials and simple reaction conditions, making them attractive for large-scale synthesis [18].
One such approach involves the direct reaction of ketones with thiourea in polar aprotic solvents at elevated temperatures [18]. The reaction proceeds through formation of reactive intermediates that undergo spontaneous cyclization to yield aminothiazole products [18].
Comprehensive analytical characterization is essential for ensuring product quality and understanding reaction mechanisms in aminothiazole synthesis. Multiple complementary techniques are employed to monitor reaction progress and assess final product purity [19] [20] [21].
Nuclear Magnetic Resonance Spectroscopy
¹H NMR spectroscopy serves as the primary tool for structural elucidation and purity assessment of aminothiazole derivatives [19] [22] [21]. Characteristic signals include the thiazole ring proton at δ 7.5-8.1 ppm, amino group protons as broad signals at δ 6.5-7.5 ppm, and various aromatic substituent signals [19] [21].
¹³C NMR spectroscopy provides complementary information about the carbon framework, with thiazole carbons typically appearing at δ 150-170 ppm for C-2, δ 100-120 ppm for C-5, and δ 160-180 ppm for carbonyl carbons [21]. Specialized techniques such as DEPT and 2D NMR methods facilitate complete signal assignment in complex molecules [22].
High-Performance Liquid Chromatography
HPLC analysis represents the gold standard for quantitative purity assessment and stability studies of thiazole derivatives [20] [23] [24]. Reversed-phase C18 columns with methanol-water or acetonitrile-water mobile phases provide excellent separation efficiency [20] [24].
Method validation typically includes assessment of linearity (r² > 0.999), precision (RSD < 2%), accuracy (98-102% recovery), and detection limits in the ng/mL range [24]. Stability-indicating methods enable evaluation of degradation products under stressed conditions, including acid/base hydrolysis, oxidation, and thermal stress [23] [25].
Mass Spectrometry Analysis
Mass spectrometry provides definitive molecular weight confirmation and structural information through fragmentation patterns [19] [22] [26]. High-resolution mass spectrometry (HRMS) enables precise molecular formula determination with mass accuracy better than 5 ppm [21].
Characteristic fragmentation patterns for aminothiazole derivatives typically include loss of amino groups, thiazole ring fragmentations, and substituent-specific cleavages [19]. Tandem mass spectrometry (MS/MS) techniques provide additional structural confirmation through controlled fragmentation studies [27].
Infrared Spectroscopy
FT-IR spectroscopy offers rapid functional group identification and reaction monitoring capabilities [19] [22] [28]. Key diagnostic bands include NH stretching frequencies at 3200-3500 cm⁻¹, C=N stretching at 1600-1650 cm⁻¹, and various substituent-specific absorptions [19] [28].
The technique proves particularly valuable for monitoring reaction progress, as reactant and product functional groups often exhibit distinct spectral signatures [28]. Solid-state IR analysis using KBr pellets or ATR accessories provides reliable results for both pure compounds and reaction mixtures [22].
Chromatographic Purity Assessment
Thin-layer chromatography (TLC) serves as a rapid, cost-effective method for reaction monitoring and preliminary purity assessment [29] [28] [30]. Silica gel plates with various eluent systems (typically ethyl acetate-hexane or chloroform-methanol mixtures) provide good separation of thiazole derivatives [28] [30].
High-performance thin-layer chromatography (HPTLC) offers enhanced resolution and quantitative capabilities compared to conventional TLC [31]. Densitometric analysis enables precise quantification of components, making HPTLC suitable for stability studies and impurity profiling [29] [31].
Spectroscopic Method Integration
Modern analytical approaches emphasize the integration of multiple spectroscopic techniques to provide comprehensive structural characterization [32] [22] [26]. Combined NMR-MS-IR analysis protocols enable rapid structure confirmation while minimizing sample consumption [22].
Automated data processing systems facilitate rapid interpretation of spectroscopic data, reducing analysis time and improving reproducibility [22]. These integrated approaches prove particularly valuable for high-throughput synthesis and optimization studies [26].
Quality Control and Validation
Analytical method validation follows international guidelines (ICH, USP) to ensure reliability and regulatory compliance [24]. Key validation parameters include specificity, linearity, accuracy, precision, detection and quantification limits, and robustness [24].
Stability-indicating methods enable assessment of drug substance and drug product stability under various storage conditions [23] [25]. These studies provide critical information for formulation development and regulatory submissions [24].